molecular formula C13H16N2O5 B13394739 alpha-Aspartylphenylalanine

alpha-Aspartylphenylalanine

Cat. No.: B13394739
M. Wt: 280.28 g/mol
InChI Key: YZQCXOFQZKCETR-UHFFFAOYSA-N
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Description

Alpha-Aspartylphenylalanine: is a dipeptide composed of aspartic acid and phenylalanine. It is commonly known for its role as a precursor in the synthesis of aspartame, a widely used artificial sweetener. The compound has the molecular formula C13H16N2O5 and is characterized by its sweet taste, making it a significant component in the food and beverage industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Aspartylphenylalanine can be synthesized through both chemical and enzymatic methods. One common synthetic route involves the condensation of L-aspartic acid dimethyl ester with L-phenylalanine using α-amino acid ester acyl transferase . This reaction produces α-L-aspartyl-L-phenylalanine β-methylester , which is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and hydrochloric acid. The final step involves the removal of hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound often combines enzymatic and chemical reactions to achieve high yields. The process typically involves the protection of the amino group in aspartic acid to prevent undesirable reactions. This protection is achieved using groups such as carbobenzoxy or formyl. The protected aspartic acid is then converted to its anhydride, which is condensed with phenylalanine methylester. The protective group is subsequently removed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Aspartylphenylalanine undergoes various chemical reactions, including:

    Condensation Reactions: Formation of dipeptides and polypeptides.

    Hydrolysis: Breakdown into constituent amino acids.

    Esterification: Formation of esters with alcohols.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve reagents like and under mild conditions.

    Hydrolysis: Carried out using .

    Esterification: Involves and such as .

Major Products:

Scientific Research Applications

Alpha-Aspartylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Aspartylphenylalanine primarily involves its role as a precursor in the synthesis of aspartame. Aspartame exerts its effects by binding to taste receptors on the tongue, specifically the T1R2/T1R3 sweet taste receptor , which triggers a sweet taste sensation. The compound does not undergo significant metabolic transformations in the body and is excreted unchanged .

Comparison with Similar Compounds

Alpha-Aspartylphenylalanine can be compared with other similar compounds such as:

    Aspartame: A methyl ester of this compound, known for its intense sweetness.

    Neotame: A derivative of aspartame with enhanced sweetness and stability.

    Advantame: Another derivative with even higher sweetness potency and stability.

Uniqueness: this compound is unique due to its role as a precursor in the synthesis of aspartame, which is widely used as a low-calorie sweetener. Its ability to form stable peptide bonds and its sweet taste make it a valuable compound in various applications .

Properties

IUPAC Name

3-amino-4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCXOFQZKCETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864401
Record name alpha-Aspartylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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